sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate
Overview
Description
Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes long-chain fatty acid esters and a phosphate group, making it a versatile molecule in both biological and chemical research.
Mechanism of Action
Target of Action
The primary target of the compound “4ME 16:0 PA, 1,2-diphytanoyl-sn-glycero-3-phosphate (sodium salt), chloroform” is the cell membrane . This compound is a type of phospholipid , which is a major component of all cell membranes .
Mode of Action
This compound interacts with its target, the cell membrane, by integrating into the lipid bilayer . The diphytanoyl fatty acid chains in the compound have been used to produce stable planar lipid membranes . This interaction results in changes to the membrane’s physical properties, such as its fluidity and phase transition temperature .
Biochemical Pathways
The compound affects the lipid metabolism pathway . As a phospholipid, it plays a role in the synthesis and degradation of lipids within the cell . The downstream effects of this pathway include the regulation of membrane dynamics and cellular signaling .
Pharmacokinetics
As a lipid, it is likely to be absorbed in the intestines, distributed via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile . Its bioavailability would be influenced by factors such as dietary fat content and individual differences in lipid metabolism .
Result of Action
The molecular and cellular effects of the compound’s action include changes to membrane fluidity and signal transduction . By integrating into the cell membrane, it can influence the membrane’s physical properties and thereby affect cellular processes such as signal transduction .
Action Environment
Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability . , indicating its stability across a wide range of temperatures. Under acidic or alkaline conditions, the ester linkages in the compound may be susceptible to hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate typically involves the esterification of 3,7,11,15-tetramethylhexadecanoic acid with a glycerol derivative, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate group or the fatty acid esters.
Substitution: The phosphate group can participate in substitution reactions, leading to the formation of different phosphates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of phosphate esters .
Scientific Research Applications
Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Employed in the study of lipid metabolism and as a component in liposome formulations for drug delivery.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in various treatments.
Industry: Utilized in the production of specialized surfactants and emulsifiers.
Comparison with Similar Compounds
Similar Compounds
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate: Similar in structure but with shorter fatty acid chains.
Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl phosphate: Another closely related compound with slight variations in the fatty acid ester composition.
Uniqueness
The uniqueness of sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate lies in its long-chain fatty acid esters, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific lipid interactions and stability .
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H85O8P.Na/c1-33(2)17-11-19-35(5)21-13-23-37(7)25-15-27-39(9)29-42(44)49-31-41(32-50-52(46,47)48)51-43(45)30-40(10)28-16-26-38(8)24-14-22-36(6)20-12-18-34(3)4;/h33-41H,11-32H2,1-10H3,(H2,46,47,48);/q;+1/p-1/t35?,36?,37?,38?,39?,40?,41-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIUEUKNXXGRQS-BPBIDKDCSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H84NaO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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